Cas no 2004261-02-1 (tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate)
tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- 1H-Pyrazole-1-acetic acid, 5-methyl-3-nitro-, 1,1-dimethylethyl ester
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- Inchi: 1S/C10H15N3O4/c1-7-5-8(13(15)16)11-12(7)6-9(14)17-10(2,3)4/h5H,6H2,1-4H3
- InChI Key: KOWSPJVRAOAFPT-UHFFFAOYSA-N
- SMILES: N1(CC(OC(C)(C)C)=O)C(C)=CC([N+]([O-])=O)=N1
tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB555515-100 mg |
t-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate; . |
2004261-02-1 | 100MG |
€220.50 | 2022-03-01 | ||
| abcr | AB555515-250 mg |
t-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate; . |
2004261-02-1 | 250MG |
€257.30 | 2022-03-01 | ||
| abcr | AB555515-1 g |
t-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate; . |
2004261-02-1 | 1g |
€442.40 | 2022-03-01 | ||
| abcr | AB555515-5 g |
t-Butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate; . |
2004261-02-1 | 5g |
€1,082.80 | 2022-03-01 |
tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Comprehensive Guide to tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS No. 2004261-02-1)
tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS No. 2004261-02-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the tert-butyl ester group and nitro-functionalized pyrazole ring, make it particularly valuable for designing novel compounds with potential therapeutic or agricultural applications.
The growing interest in heterocyclic compounds like 5-methyl-3-nitropyrazole derivatives stems from their diverse biological activities. Researchers are actively exploring this compound's potential in developing new anti-inflammatory agents, antimicrobial drugs, and crop protection chemicals. The tert-butyl protecting group in this molecule offers synthetic advantages, allowing for selective reactions at other positions of the pyrazole ring.
From a chemical perspective, tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate demonstrates interesting reactivity patterns. The electron-withdrawing nitro group at the 3-position activates the pyrazole ring for nucleophilic substitution reactions, while the ester functionality provides opportunities for further transformations. These characteristics make it a versatile building block in medicinal chemistry, particularly for structure-activity relationship (SAR) studies.
Recent trends in drug discovery have increased demand for nitropyrazole-containing compounds, as evidenced by numerous patent applications and research publications. Scientists are particularly interested in how modifications to the tert-butyl acetate moiety might influence the biological properties of resulting molecules. This aligns with current pharmaceutical industry needs for novel small molecule therapeutics with improved efficacy and safety profiles.
The compound's stability under various conditions makes it suitable for diverse synthetic applications. Its crystalline form typically shows good shelf life, and the tert-butyl group provides protection against premature hydrolysis during synthetic processes. These practical advantages contribute to its popularity among synthetic chemists working on nitrogen-rich heterocycles.
In agrochemical research, derivatives of tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate are being investigated for potential pesticidal activity. The nitropyrazole core appears in several commercial fungicides and herbicides, making this compound particularly relevant for developing next-generation crop protection agents with novel modes of action.
Quality control of CAS 2004261-02-1 typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the purity and structural integrity of this compound. The pharmaceutical industry maintains strict specifications for such intermediates, often requiring ≥98% purity for research applications.
From a commercial perspective, the market for pyrazole derivatives like this compound continues to expand. Chemical suppliers report growing demand from both academic institutions and pharmaceutical companies engaged in drug discovery programs. The compound's relative stability also makes it suitable for international shipping, facilitating global research collaborations.
Environmental and safety considerations for tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate follow standard laboratory chemical protocols. While not classified as highly hazardous, proper handling procedures should be observed, including the use of personal protective equipment when working with this compound in powder form.
Future research directions for this compound may explore its potential in bioconjugation chemistry or as a precursor for fluorescent probes. The nitro group offers possibilities for reduction to amino derivatives, which could serve as handles for further functionalization. Such applications align with current interests in chemical biology and diagnostic agent development.
Synthetic methodologies involving CAS 2004261-02-1 continue to evolve, with recent literature describing improved routes to this intermediate. Modern green chemistry approaches aim to optimize the synthesis using more sustainable solvents and reduced energy inputs, reflecting broader trends in the chemical industry.
For researchers sourcing this compound, it's important to verify suppliers' certificates of analysis and ensure proper storage conditions. The tert-butyl ester moiety, while stable, can be sensitive to prolonged exposure to acidic or basic conditions, potentially affecting compound performance in downstream applications.
The intellectual property landscape surrounding nitropyrazole chemistry remains active, with several recent patents citing derivatives of tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. This underscores the compound's ongoing relevance in both pharmaceutical and agrochemical innovation pipelines.
As the scientific community continues to explore nitrogen-containing heterocycles, compounds like tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate will likely maintain their importance in drug discovery and development. Their structural versatility and demonstrated biological relevance position them as valuable tools for addressing current challenges in medicinal chemistry and crop science.
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